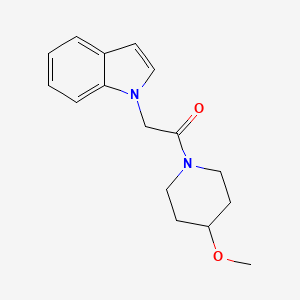![molecular formula C25H36N2OS B2914829 N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide CAS No. 1235378-20-7](/img/structure/B2914829.png)
N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Advanced Material Synthesis
Adamantane derivatives have been explored for their unique properties in the synthesis of advanced materials. For example, polyamides containing adamantyl and diamantyl moieties have been synthesized, showing medium inherent viscosities and high glass transition temperatures, indicating their potential utility in creating materials with specific thermal and mechanical properties (Chern, Shiue, & Kao, 1998). Similarly, adamantane-type cardo polyamides have been developed for their exceptional solubility and thermal stability, which could be beneficial for applications requiring durable and stable polymers (Liaw, Liaw, & Chung, 1999).
Pharmaceutical Applications
Adamantane derivatives have shown promise in pharmaceutical applications, such as acting as 5-HT2 receptor antagonists, which could be useful in developing treatments for conditions related to serotonin imbalance (Fujio, Kuroita, Sakai, Nakagawa, & Matsumoto, 2000). The broad-spectrum antibacterial activity of certain N′-heteroarylidene-1-carbohydrazide adamantane derivatives also highlights the potential for developing new antimicrobial agents (Al-Wahaibi, Alvarez, Blacque, Veiga, Al-Mutairi, & El-Emam, 2020).
Chemical Synthesis and Reactivity
The synthesis and characterization of adamantane derivatives provide valuable insights into their chemical reactivity and potential applications in various chemical synthesis processes. For instance, the synthesis of N-aryladamantane-1-carboxamides using phosphorus trichloride has been explored, offering a method for creating compounds with potential utility in medicinal chemistry and other areas (Shishkin, Vo, Popov, Zotov, Nguyen, Shishkin, & Sokolov, 2020).
Catalysis
Adamantane derivatives have been utilized as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating their potential role in catalytic processes. The specific structural features of these catalysts, such as the sulfonyl group, have been shown to significantly impact their enantioselectivity and efficiency, highlighting the importance of adamantane frameworks in designing effective catalysts (Wang, Cheng, Wu, Wei, & Sun, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2OS/c1-29-23-5-3-2-4-22(23)17-27-8-6-18(7-9-27)16-26-24(28)25-13-19-10-20(14-25)12-21(11-19)15-25/h2-5,18-21H,6-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCRJCCTNXTHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

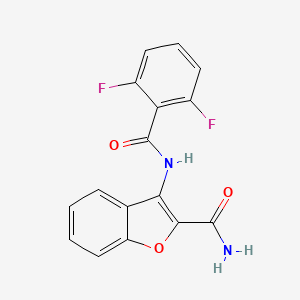
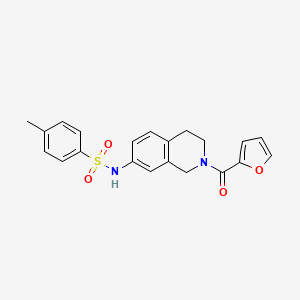

![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine](/img/structure/B2914751.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2914753.png)
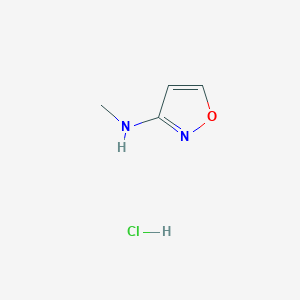
![Methyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride](/img/structure/B2914758.png)
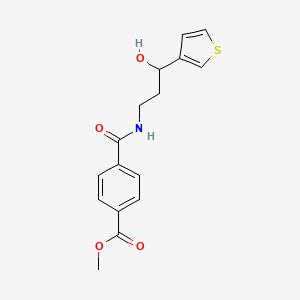

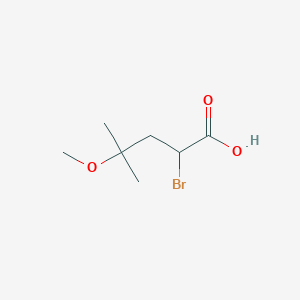
![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrochloride, monohydrate](/img/no-structure.png)
![N-(3-acetamidophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2914765.png)
![methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2914767.png)
